N-Boc-Desmethyl-CIMBI-36
CAS No.: 1404305-57-2
Cat. No.: VC0149711
Molecular Formula: C22H28BrNO5
Molecular Weight: 466.37
Purity: >98%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1404305-57-2 |
---|---|
Molecular Formula | C22H28BrNO5 |
Molecular Weight | 466.37 |
Introduction
Chemical Properties and Structure
Molecular Characteristics
N-Boc-Desmethyl-CIMBI-36 possesses a complex molecular structure with several functional groups that contribute to its chemical reactivity and applications in synthesis. With a molecular formula of C22H28BrNO5 and a molecular weight of 466.37 g/mol, this compound contains key structural elements including a bromine-substituted aromatic ring, methoxy groups, and the critical Boc-protected amine functionality. The presence of these diverse functional groups enables selective chemical modifications, particularly important for radiolabeling reactions in the development of PET tracers.
The chemical structure features a 4-bromo-2,5-dimethoxyphenethyl group connected to a 2-hydroxybenzyl moiety through a nitrogen atom that is protected by a tert-butoxycarbonyl group. This arrangement creates a molecule with specific reactivity patterns that can be exploited in synthetic transformations. The Boc group serves as a temporary protecting group that can be selectively removed under acidic conditions, revealing the secondary amine for further functionalization, particularly methylation to produce Cimbi-36.
Physical Properties
Table 1: Physical and Chemical Properties of N-Boc-Desmethyl-CIMBI-36
Property | Value |
---|---|
CAS Number | 1404305-57-2 |
Molecular Formula | C22H28BrNO5 |
Molecular Weight | 466.37 g/mol |
IUPAC Name | tert-butyl 4-bromo-2,5-dimethoxyphenethyl-(2-hydroxybenzyl)carbamate |
Physical State | Crystalline solid |
Solubility | Soluble in organic solvents (DCM, chloroform, DMF); Limited solubility in water |
Stability | Stable under standard conditions; sensitive to strong acids |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of N-Boc-Desmethyl-CIMBI-36 involves several reaction steps, starting from appropriate phenethylamine derivatives. The key step in the synthesis is the protection of the amine functionality using tert-butoxycarbonyl (Boc) chemistry. Several methods have been developed for this critical protection step, each offering advantages in terms of yield, reaction conditions, or environmental impact.
One approach involves ultrasound irradiation, which provides a green chemistry alternative for Boc protection. This method eliminates the need for catalysts, reducing both the environmental impact and potential contamination issues that could affect subsequent applications in medical imaging. Another synthetic route employs heterogeneous conditions using di-tert-butyl dicarbonate and Amberlyst-15 as a catalyst in ethanol. This approach offers practical advantages including easy separation of the catalyst and potential for catalyst reuse.
Role in Neurochemical Research
Precursor for PET Radioligands
N-Boc-Desmethyl-CIMBI-36 serves a crucial function in neurochemical research as a precursor for the synthesis of radioligands used in positron emission tomography (PET) imaging. The compound's structure, particularly the protected amine group, allows for controlled chemical modifications necessary for introducing radioactive labels. Upon deprotection of the Boc group, the resulting compound (Desmethyl-CIMBI-36) can undergo radiomethylation to produce [11C]Cimbi-36, a valuable radiotracer for visualizing serotonin 2A receptors in the brain .
The importance of N-Boc-Desmethyl-CIMBI-36 in this process cannot be overstated, as it provides a stable, well-characterized intermediate that can be stored and utilized when needed for radiochemistry procedures. This stability is essential in the context of radiopharmaceutical production, where timing is critical due to the short half-lives of isotopes such as carbon-11 (t½ = 20.4 minutes) .
Serotonin Receptor Research
The development of compounds derived from N-Boc-Desmethyl-CIMBI-36, particularly [11C]Cimbi-36, has significantly advanced research on serotonin 2A receptors. These receptors are implicated in various neuropsychiatric disorders and are targets for numerous therapeutic agents, including antidepressants, antipsychotics, and hallucinogens. The ability to visualize and quantify these receptors in vivo using PET tracers has provided valuable insights into their distribution, density, and function in both normal and pathological conditions .
Studies utilizing [11C]Cimbi-36 have revealed important information about serotonin receptor dynamics, including differences in receptor availability across brain regions and changes associated with aging, psychiatric disorders, and pharmacological interventions. This research contributes to our understanding of the neurobiological basis of mental illness and helps inform the development of novel therapeutic approaches.
Applications in PET Imaging
Radioligand Development
The development of [11C]Cimbi-36 from N-Boc-Desmethyl-CIMBI-36 represents a significant achievement in radioligand design for neuroimaging. [11C]Cimbi-36 functions as a 5-HT2A receptor agonist PET radioligand, binding to the active state of the receptor with high affinity and selectivity. This property distinguishes it from antagonist radioligands, which bind to both active and inactive receptor states, providing potentially different information about receptor functionality .
Research has shown that [11C]Cimbi-36 contains three methoxy groups that can be labeled with carbon-11, offering flexibility in radiolabeling strategies. Studies have investigated the impact of labeling position on the pharmacokinetics and metabolism of the radioligand, revealing important differences in metabolite formation and brain uptake patterns. For instance, changing the labeling position to [11C]Cimbi-36_5 results in altered metabolite profiles in both animal models and human subjects .
Human Imaging Studies
PET imaging studies with [11C]Cimbi-36 in humans have provided valuable insights into serotonin 2A receptor distribution and function. Initial human studies demonstrated the feasibility and safety of using this radioligand for brain imaging, with subsequent investigations examining its utility in various research and potential clinical applications.
Parameter | [11C]Cimbi-36 | [11C]Cimbi-36_5 |
---|---|---|
Radiometabolite Fractions | M1 (polar) and M2 (less polar) | Only M1 (polar) |
Neocortical Uptake | Lower | Higher |
Cerebellar Uptake | Lower | Higher |
Mean Neocortical BPND | 1.38 ± 0.07 | 1.18 ± 0.14 |
Signal-to-Background Ratio | Better | Inferior |
Sensitivity to 5-HT2A Receptor Changes | Higher | Lower |
BPND = non-displaceable binding potential
Pharmacological Profile
Metabolism and Pharmacokinetics
Studies investigating the metabolic fate of [11C]Cimbi-36 have revealed important information about its in vivo behavior. When injected into human subjects, [11C]Cimbi-36 undergoes metabolism resulting in both polar (M1) and less polar (M2) radiometabolite fractions in plasma. The specific metabolic pathways involve demethylation processes, with the position of the 11C-label influencing which metabolites retain the radioactive marker .
Research comparing [11C]Cimbi-36 labeled in different positions has shown that when the label is moved to position 5 ([11C]Cimbi-36_5), the metabolite profile changes, with only the M1 fraction appearing in plasma. This difference has implications for image quality and quantification, as the polar metabolites can contribute to non-specific binding, potentially reducing the signal-to-background ratio .
Comparison with Related Compounds
Relationship to Other NBOMe Compounds
N-Boc-Desmethyl-CIMBI-36 shares structural similarities with a class of compounds known as NBOMes (N-benzyl-oxy-methyl derivatives), which include substances such as 25B-NBOMe. In fact, 25B-NBOMe was developed as a PET ligand for clinical investigations of 5HT2A receptors under the name [11C]Cimbi-36 . This relationship highlights the importance of N-Boc-Desmethyl-CIMBI-36 as a protected precursor in the synthetic pathway leading to these imaging agents.
It's worth noting that while some NBOMe compounds have gained notoriety for their misuse as recreational drugs with potential severe adverse effects, the scientific application of [11C]Cimbi-36 as a PET imaging agent represents a valuable and legitimate use of this chemical scaffold for advancing medical research.
Comparative Analysis with Other PET Tracers
When compared to other PET tracers used for imaging serotonin receptors, [11C]Cimbi-36 offers unique advantages stemming from its agonist properties. Most established serotonin receptor PET tracers, such as [18F]altanserin, function as antagonists, binding to both high and low-affinity states of the receptor. In contrast, agonist radioligands like [11C]Cimbi-36 preferentially bind to the high-affinity state, which represents the functional receptors coupled to G-proteins .
Table 3: Comparison of [11C]Cimbi-36 with Other Serotonin Receptor PET Tracers
Radioligand | Receptor Action | Main Target | Advantages | Limitations |
---|---|---|---|---|
[11C]Cimbi-36 | Agonist | 5-HT2A | Binds to functional (high-affinity) receptors; Good signal-to-background ratio | Complex radiometabolite profile; Short half-life of C-11 |
[18F]altanserin | Antagonist | 5-HT2A | Longer half-life (F-18); Well-established quantification methods | Binds to both active and inactive receptors; Lipophilic radiometabolites |
[11C]MDL 100907 | Antagonist | 5-HT2A | High selectivity; Favorable kinetics | Short half-life; Less sensitive to changes in functional receptors |
[11C]DASB | Antagonist | Serotonin transporter | Different target in serotonergic system (comparison reference) | Not specific for 5-HT2A receptors |
Current Research and Future Directions
Ongoing Studies and Applications
Current research involving N-Boc-Desmethyl-CIMBI-36 and its derivatives continues to explore their utility in various neuroimaging applications. Studies examining the effects of labeling position on radiometabolite formation and image quality have yielded important insights for optimizing PET imaging protocols with [11C]Cimbi-36. Findings indicate that despite the presence of radiometabolites, [11C]Cimbi-36 demonstrates a better signal-to-background ratio compared to [11C]Cimbi-36_5, making it more sensitive for detecting changes in 5-HT2A receptor levels in the brain .
Researchers have also investigated the pharmacokinetics and binding properties of [11C]Cimbi-36 in both human subjects and animal models, validating its utility for quantifying 5-HT2A receptors in vivo. These studies contribute to our understanding of serotonergic neurotransmission and its role in various neuropsychiatric conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume